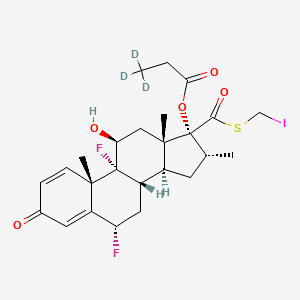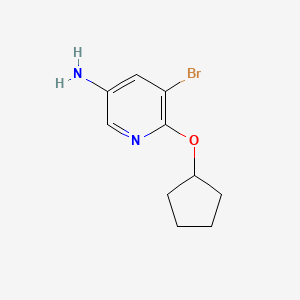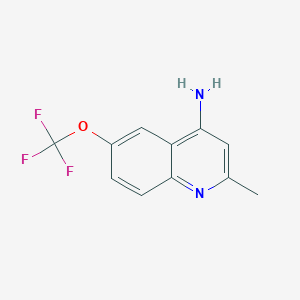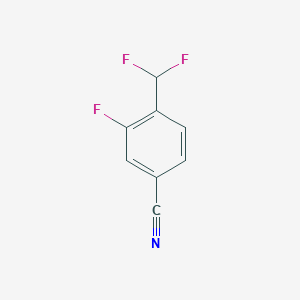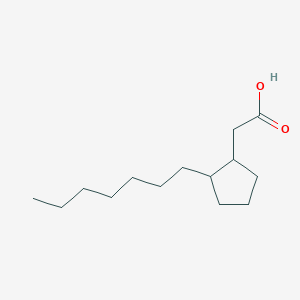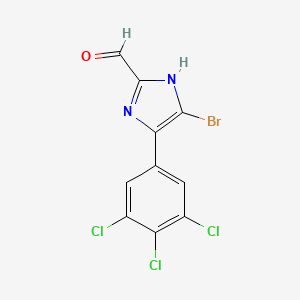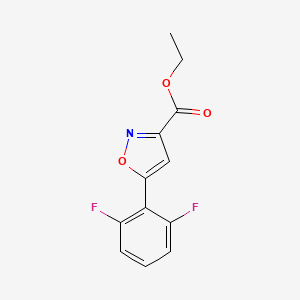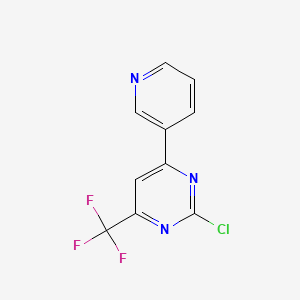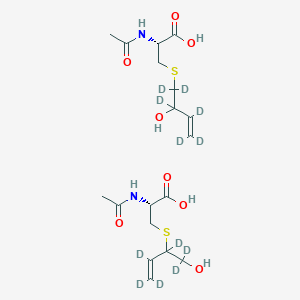
Potassium (2,3,4-trimethoxyphenyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2,3,4-trimethoxyphenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. These compounds are particularly valued for their moisture and air stability, making them easier to handle and store compared to other boron-containing reagents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium (2,3,4-trimethoxyphenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of a boronic acid (RB(OH)₂) to the corresponding trifluoroborate salt (RBF₃K) using potassium bifluoride (KHF₂) as a reagent . This method is advantageous due to its simplicity and the stability of the resulting trifluoroborate salts .
Industrial Production Methods
Industrial production of potassium trifluoroborates typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (2,3,4-trimethoxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group acts as a nucleophile.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation Reactions: The compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Used in oxidation reactions to convert the trifluoroborate to other functional groups.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Oxidized Derivatives: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Potassium (2,3,4-trimethoxyphenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism by which potassium (2,3,4-trimethoxyphenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent in chemical reactions. In Suzuki-Miyaura coupling reactions, the compound hydrolyzes to form the corresponding boronic acid in situ, which then participates in the coupling reaction to form carbon-carbon bonds . The trifluoroborate group provides stability and facilitates the reaction under mild conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 3-thiophenetrifluoroborate
- Potassium pyridine-3-trifluoroborate
Uniqueness
Potassium (2,3,4-trimethoxyphenyl)trifluoroborate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. The presence of methoxy groups can also affect the electronic properties of the compound, making it distinct from other trifluoroborates .
Eigenschaften
Molekularformel |
C9H11BF3KO3 |
|---|---|
Molekulargewicht |
274.09 g/mol |
IUPAC-Name |
potassium;trifluoro-(2,3,4-trimethoxyphenyl)boranuide |
InChI |
InChI=1S/C9H11BF3O3.K/c1-14-7-5-4-6(10(11,12)13)8(15-2)9(7)16-3;/h4-5H,1-3H3;/q-1;+1 |
InChI-Schlüssel |
MJOUAGFPJQGZDP-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(C(=C(C=C1)OC)OC)OC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


